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Compound of Interest

Compound Name: 1,1'-(Azodicarbonyl)-dipiperidine

Cat. No.: B15544324 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1,1'-(Azodicarbonyl)dipiperidine (ADDP) is a versatile reagent frequently employed in organic

synthesis, most notably in the Mitsunobu reaction for the condensation of alcohols and acidic

compounds.[1][2][3][4] Its utility extends to the synthesis of various biologically active

molecules, including G protein-coupled receptor 120 (GPR120) agonists with potential

antidiabetic activity and triple agonists for peroxisome proliferator-activated receptors (PPARα,

PPARγ, and PPARδ).[1][2] Given its significance in medicinal chemistry and drug development,

a thorough understanding of its physicochemical and spectroscopic properties is essential for

its proper handling, characterization, and application. This technical guide provides a

consolidated overview of the available data for ADDP.

Physicochemical Properties
The fundamental physicochemical properties of 1,1'-(Azodicarbonyl)dipiperidine are

summarized in the table below. These properties are crucial for its handling, storage, and use

in various experimental setups.
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Property Value Reference

Molecular Formula C₁₂H₂₀N₄O₂ [1][3]

Molecular Weight 252.31 g/mol [3][4]

CAS Number 10465-81-3 [1][3][4]

Appearance
Light yellow to brown

crystalline powder or solid
[5]

Melting Point 134-136 °C [4]

Solubility

Slightly soluble in water.

Soluble in ethanol, ether, and

THF.

[3][6][7]

Purity Typically ≥97% or ≥98% [6]

Spectroscopic Data
While specific, publicly available spectra for 1,1'-(Azodicarbonyl)dipiperidine are limited, the

following sections detail the expected spectroscopic characteristics and provide generalized

experimental protocols for their acquisition. Commercial suppliers confirm the availability of 1H

NMR, 13C NMR, IR, and MS data for this compound.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules. For 1,1'-(Azodicarbonyl)dipiperidine, both ¹H and ¹³C NMR would provide critical

information about its molecular structure.

Expected ¹H NMR Spectral Features: The proton NMR spectrum is expected to show signals

corresponding to the protons of the two piperidine rings. Due to the symmetry of the molecule,

a relatively simple spectrum is anticipated. The chemical shifts of the methylene protons on the

piperidine rings would likely appear in the aliphatic region of the spectrum.

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum would reveal the number of

unique carbon environments in the molecule. Signals for the carbonyl carbons and the distinct

carbons of the piperidine rings would be expected.
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Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Spectral Features: The IR spectrum of 1,1'-(Azodicarbonyl)dipiperidine is

expected to exhibit characteristic absorption bands for the carbonyl (C=O) group, likely in the

range of 1650-1750 cm⁻¹. The spectrum would also show C-H stretching and bending

vibrations from the piperidine rings.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, enabling the determination of its molecular weight and elemental composition.

Expected Mass Spectrum Features: The mass spectrum, typically obtained using electron

ionization (EI), would show a molecular ion peak corresponding to the molecular weight of the

compound (252.31 g/mol ). The fragmentation pattern would likely involve cleavage of the

piperidine rings and the azodicarbonyl moiety, providing further structural information.

Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of a solid

organic compound such as 1,1'-(Azodicarbonyl)dipiperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

NMR Spectrometer (e.g., 400 MHz or higher)

5 mm NMR tubes

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

1,1'-(Azodicarbonyl)dipiperidine sample

Volumetric flask and pipette
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Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

Sample Preparation:

Accurately weigh approximately 5-10 mg of the 1,1'-(Azodicarbonyl)dipiperidine sample.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃) in a clean, dry vial.

Add a small amount of an internal standard (e.g., TMS) if not already present in the

solvent.

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity and optimal resolution.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Data Acquisition:

¹H NMR:

Acquire a single-pulse ¹H NMR spectrum.

Set appropriate parameters, including pulse width, acquisition time, and relaxation

delay.

Typically, a small number of scans (e.g., 8 or 16) is sufficient.

¹³C NMR:
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Acquire a proton-decoupled ¹³C NMR spectrum.

A larger number of scans will be required due to the lower natural abundance of ¹³C.

Set appropriate spectral width to cover the expected chemical shift range.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

Integrate the signals in the ¹H NMR spectrum.

Identify and list the chemical shifts (δ) in ppm and coupling constants (J) in Hz for the ¹H

spectrum, and the chemical shifts for the ¹³C spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

FT-IR Spectrometer with a suitable accessory (e.g., Attenuated Total Reflectance - ATR)

1,1'-(Azodicarbonyl)dipiperidine sample

Spatula

Solvent for cleaning (e.g., isopropanol or acetone)

Procedure (using ATR accessory):

Background Spectrum:

Ensure the ATR crystal is clean.
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Record a background spectrum of the empty ATR accessory. This will be automatically

subtracted from the sample spectrum.

Sample Analysis:

Place a small amount of the solid 1,1'-(Azodicarbonyl)dipiperidine sample onto the ATR

crystal.

Apply pressure using the ATR's pressure arm to ensure good contact between the sample

and the crystal.

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to obtain a good signal-

to-noise ratio.

Data Processing:

The resulting spectrum will be plotted as transmittance or absorbance versus wavenumber

(cm⁻¹).

Identify the characteristic absorption bands and correlate them to the functional groups

present in the molecule.

Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

Direct insertion probe or GC-MS system

1,1'-(Azodicarbonyl)dipiperidine sample

Suitable solvent (if using GC-MS)

Procedure (using Direct Insertion Probe with EI):
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Sample Preparation:

Place a small amount of the solid sample into a capillary tube.

Insert the capillary tube into the direct insertion probe.

Instrument Setup:

Insert the probe into the mass spectrometer's ion source.

The sample will be heated under vacuum to induce vaporization.

Data Acquisition:

The vaporized sample molecules are bombarded with a high-energy electron beam,

causing ionization and fragmentation.

The resulting ions are separated by the mass analyzer based on their mass-to-charge

ratio (m/z).

The detector records the abundance of each ion.

Data Analysis:

The mass spectrum is plotted as relative intensity versus m/z.

Identify the molecular ion peak (M⁺) to determine the molecular weight.

Analyze the fragmentation pattern to gain insights into the molecular structure.

Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic characterization

of a solid organic compound like 1,1'-(Azodicarbonyl)dipiperidine.
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Caption: Generalized workflow for spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. caymanchem.com [caymanchem.com]

2. medchemexpress.com [medchemexpress.com]

3. 1,1'-(Azodicarbonyl)-dipiperidine | 10465-81-3 [chemicalbook.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15544324?utm_src=pdf-body-img
https://www.benchchem.com/product/b15544324?utm_src=pdf-custom-synthesis
https://www.caymanchem.com/product/30486/1-1-prime-azodicarbonyl-dipiperidine
https://www.medchemexpress.com/1-1-azodicarbonyl-dipiperidine.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8352693.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544324?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. 1,1'-(Azodicarbonyl)dipiperidine (ADDP) [commonorganicchemistry.com]

5. 1,1'-(Azodicarbonyl)dipiperidine | 10465-81-3 | Tokyo Chemical Industry (India) Pvt. Ltd.
[tcichemicals.com]

6. 1,1'-(Azodicarbonyl)dipiperidine, 97% 5 g | Buy Online | Thermo Scientific Chemicals |
Fisher Scientific [fishersci.com]

7. ADDP - Enamine [enamine.net]

8. 1,1'-(Azodicarbonyl)-dipiperidine(10465-81-3) 1H NMR [m.chemicalbook.com]

To cite this document: BenchChem. [Spectroscopic and Physicochemical Profile of 1,1'-
(Azodicarbonyl)dipiperidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b15544324#spectroscopic-data-of-1-1-
azodicarbonyl-dipiperidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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